One area of research utilizing 2-FBA involves the synthesis of molecules with potential anticonvulsant properties. For instance, a study published in the Journal of Medicinal Chemistry explored the synthesis and anticonvulsant activity of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. The researchers found that this compound exhibited anticonvulsant activity in animal models, suggesting its potential as a lead compound for further development [].
2-Fluorobenzylamine is an aromatic amine with the molecular formula and a molecular weight of approximately 125.15 g/mol. It features a fluorine atom attached to the benzene ring at the second position, making it a derivative of benzylamine. The compound is characterized by its pale yellow liquid state at room temperature and has a distinctive amine functional group that contributes to its reactivity and biological properties .
2-FBA is a flammable liquid with a flash point of 67 °C []. It can be irritating to the skin, eyes, and respiratory system. Standard laboratory safety practices like wearing gloves, safety glasses, and working in a fume hood are essential when handling this compound.
Specific data on toxicity is limited, but it is advisable to handle 2-FBA with caution and consult safety data sheets (SDS) before use [].
Research indicates that 2-fluorobenzylamine exhibits potential biological activity, particularly in the context of pharmacology. Its structure allows it to interact with various biological targets, making it a candidate for drug development. For instance, it has been investigated for its effects on acetylcholinesterase inhibition, which is relevant in treating neurodegenerative diseases . The presence of the fluorine atom may enhance its binding affinity to certain receptors compared to non-fluorinated analogs.
The synthesis of 2-fluorobenzylamine can be achieved through several methods:
2-Fluorobenzylamine has several applications across different fields:
Studies have shown that 2-fluorobenzylamine interacts with biological macromolecules such as proteins and enzymes. Its fluorine substitution may enhance interactions through halogen bonding and electrostatic interactions, potentially leading to increased potency in pharmacological applications. Research into its binding affinities and mechanisms of action is ongoing, focusing on its role as an acetylcholinesterase inhibitor and other targets .
When comparing 2-fluorobenzylamine to other similar compounds, several noteworthy derivatives emerge:
Compound Name | Structure | Unique Features |
---|---|---|
Benzylamine | C6H5CH2NH2 | No fluorine; simpler structure |
3-Fluorobenzylamine | C7H8FN | Fluorine at the meta position; different reactivity |
4-Fluorobenzylamine | C7H8FN | Fluorine at the para position; distinct properties |
2-Chlorobenzylamine | C7H8ClN | Chlorine instead of fluorine; different binding characteristics |
Uniqueness of 2-Fluorobenzylamine:
The systematic nomenclature of 2-fluorobenzylamine follows International Union of Pure and Applied Chemistry guidelines, with the compound formally designated as (2-fluorophenyl)methanamine. Alternative nomenclature systems provide several recognized names including benzenemethanamine, 2-fluoro; ortho-fluorobenzylamine; and 1-(2-fluorophenyl)methanamine. The Chemical Abstracts Service registry number 89-99-6 serves as the unique identifier for this compound, facilitating its recognition across chemical databases and literature.
The molecular formula of 2-fluorobenzylamine is C7H8FN, corresponding to a molecular weight of 125.146 atomic mass units. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1=CC=C(C(=C1)CN)F, which clearly delineates the connectivity of the fluorine atom at the ortho position relative to the aminomethyl group. The International Chemical Identifier key LRFWYBZWRQWZIM-UHFFFAOYSA-N provides an additional standardized method for compound identification.
The physical state of 2-fluorobenzylamine at standard temperature and pressure is liquid, typically appearing as a clear colorless to yellow solution. The compound exhibits an amine-like odor characteristic of primary benzylamines. Spectroscopic characterization confirms the expected structural features, with mass spectrometry showing a molecular ion peak at mass-to-charge ratio 125. Nuclear magnetic resonance analysis provides detailed information about the aromatic proton environment and the characteristic aminomethyl protons.
2-Fluorobenzylamine (chemical formula C₇H₈FN, molecular weight 125.15 g/mol) exhibits a complex molecular geometry characterized by the presence of an ortho-fluorine substituent that significantly influences the compound's structural properties and conformational behavior [1] [2]. The molecule contains a benzene ring with a fluorine atom at the ortho position relative to the benzylamine side chain, creating unique intramolecular interactions that distinguish it from other fluorinated benzylamine isomers [3] [4].
The molecular structure of 2-fluorobenzylamine demonstrates notable structural features including a refractive index of 1.5150 to 1.5190 (20°C, 589 nm) and a specific gravity of 1.11 [5] [6]. The compound exists as a clear liquid at room temperature with a boiling point of 75°C, indicating relatively weak intermolecular forces compared to compounds with stronger hydrogen bonding networks [1] [5].
The hydrogen bonding patterns in 2-fluorobenzylamine are fundamentally governed by the unique positioning of the fluorine atom in the ortho configuration, which creates distinctive intramolecular interactions that are absent in the meta and para isomers [3] [4]. Rotational spectroscopy studies combined with quantum chemical methods have revealed that the global minimum conformer of 2-fluorobenzylamine is stabilized by an intramolecular hydrogen bond between the fluorine atom and one hydrogen of the amino group [3] [7].
Experimental evidence from microwave spectroscopy demonstrates that this intramolecular hydrogen bond significantly influences the conformational preferences of the molecule [3] [4]. The hydrogen bonding interaction occurs when the side chain's dihedral angle with the phenyl plane is approximately perpendicular, allowing optimal orbital overlap between the fluorine lone pairs and the amino hydrogen [3] [7]. This interaction represents a relatively weak but structurally important hydrogen bond, with estimated stabilization energies contributing to the overall conformational stability [3] [4].
Comparative studies with other fluorinated aromatic compounds indicate that organic fluorine can act as a weak hydrogen bond acceptor, though its capability is significantly reduced compared to oxygen-containing functional groups [8] [9]. The hydrogen bonding strength in 2-fluorobenzylamine can be modulated through electronic substituent effects, where electron-donating groups enhance the interaction while electron-withdrawing groups diminish it [9]. Research has shown that ortho-substituted compounds generally display reduced differences in hydrogen bonding compared to para and meta substituted compounds, particularly when the ortho substituent can form intramolecular hydrogen bonds [10].
The ortho-fluorine substitution in 2-fluorobenzylamine introduces significant tautomeric effects that influence the electronic distribution and molecular stability [8] [11]. Density functional theory calculations using the 6-311++G** basis set have demonstrated that the presence of the ortho-fluorine atom creates electronic perturbations that affect the amino group's basicity and hydrogen bonding capabilities [8] [3].
The ortho-fluorine effect manifests through several electronic mechanisms including inductive withdrawal of electron density from the aromatic ring and hyperconjugative interactions that stabilize specific conformational arrangements [11] [12]. Natural bond orbital analysis has revealed that the change in electron density in sigma antibonding orbitals and stabilization energies provide clear evidence of stabilization originating from hyperconjugation of hydrogen-bonded interactions [8].
The electronic effects of ortho-fluorine substitution result in a redistribution of electron density that favors the formation of intramolecular hydrogen bonds while simultaneously influencing the molecule's dipole moment and polarizability [8] [3]. These tautomeric effects contribute to the observed preference for planar conformations with the trans configuration being energetically favored in most solvent environments [11].
Comprehensive quantum chemical calculations have been performed to characterize the rotational barriers and conformational landscape of 2-fluorobenzylamine [3] [4]. The complete potential energy surface originating from the flexibility of the amino side chain has been calculated at the B3LYP/6-311++G** level of theory, with stable geometries also characterized using second-order Møller-Plesset perturbation theory [3] [4].
The computational studies predict four stable conformers for 2-fluorobenzylamine, with experimental rotational spectroscopy confirming the presence of two primary conformations [3] [7]. The global minimum conformer exhibits a side chain dihedral angle that is nearly perpendicular to the phenyl plane, stabilized by the intramolecular hydrogen bond between fluorine and the amino hydrogen [3] [4]. The second observed conformer has an energy difference of approximately 5 kilojoules per mole relative to the global minimum and is characterized by a smaller dihedral angle where the amino group points toward the aromatic ortho hydrogen atom [3] [4].
Parameter | Conformer I (Global Minimum) | Conformer II |
---|---|---|
Energy Difference (kJ/mol) | 0.0 | 5.0 ± 0.5 |
Dihedral Angle | ~90° (perpendicular) | ~60° (reduced) |
Hydrogen Bond | N-H···F present | Absent |
Tunneling Barrier (kJ/mol) | Not applicable | ~8.0 |
The rotational barrier calculations reveal that the ortho-fluorination significantly increases the tunneling splitting compared to the parent benzylamine by four orders of magnitude [3] [4]. This dramatic enhancement results from the altered electronic environment created by the fluorine substituent, which modifies the potential energy surface governing the amino group rotation [3] [7]. One-dimensional flexible model analysis has enabled estimation of the energy barrier for the transition state at approximately 8.0 kilojoules per mole [3] [4].
The quantum chemical calculations also demonstrate that the second conformer is characterized by a tunneling motion between two equivalent positions of the amino group with respect to the phenyl plane [3] [7]. This motion splits the rotational transitions observed in microwave spectroscopy, providing direct experimental evidence for the calculated energy barriers [3] [4].
The comparative analysis of 2-fluorobenzylamine with its meta and para-fluorinated isomers reveals significant differences in structural properties, conformational preferences, and hydrogen bonding capabilities [13] [14]. The positional isomerism of fluorine substitution creates distinct electronic environments that profoundly influence the molecular behavior and crystal structure properties [15] [13].
Studies of fluorobenzylammonium copper chloride perovskites have demonstrated that ortho-fluorinated benzylamine leads to different structural arrangements compared to meta and para isomers [15] [13]. While 2-fluorobenzylamine and 4-fluorobenzylamine derivatives retain centrosymmetric structures, the 3-fluorobenzylamine analog produces polar materials with broken symmetry due to subtle positional displacements [15] [13].
Property | 2-Fluorobenzylamine (Ortho) | 3-Fluorobenzylamine (Meta) | 4-Fluorobenzylamine (Para) |
---|---|---|---|
Molecular Weight (g/mol) | 125.15 [1] | 125.15 [16] | 125.15 [17] |
Intramolecular H-bonding | Present [3] | Absent [13] | Absent [13] |
Conformational Flexibility | Restricted [3] | Moderate [13] | High [13] |
Crystal Symmetry | Centrosymmetric [15] | Polar [15] | Centrosymmetric [15] |
Tunneling Splitting | Enhanced [3] | Normal [13] | Normal [13] |
Exact mass gas chromatography-mass spectrometry analysis of the three isomeric fluorobenzylamines has revealed vastly different impurity profiles, with 4-fluorobenzylamine showing 31% purity, 3-fluorobenzylamine showing 27% purity, and 2-fluorobenzylamine showing 15% purity in commercial samples [14]. These differences reflect the varying stability and synthetic accessibility of each isomer [14].
The electronic effects of fluorine positioning create distinct patterns of reactivity and stability across the isomeric series [15] [12]. The ortho-fluorine effect in 2-fluorobenzylamine provides kinetic and thermodynamic advantages in certain chemical transformations, particularly those involving carbon-hydrogen bond activation [12]. Manganese-mediated cyclometallation reactions demonstrate preferential activation ortho to fluorine in 2-fluorobenzylamine derivatives, contrasting with the behavior observed for meta and para isomers [12].
Computational studies comparing the three isomers reveal that the ortho configuration uniquely enables intramolecular hydrogen bonding, resulting in reduced conformational flexibility and altered electronic properties [3] [13]. The meta isomer lacks significant intramolecular interactions but can participate in polar crystal arrangements, while the para isomer exhibits the highest conformational freedom due to the absence of steric or electronic constraints from the fluorine substituent [15] [13].
Corrosive